molecular formula C12H13ClN2O2 B1519998 N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride CAS No. 1171521-16-6

N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride

Cat. No.: B1519998
CAS No.: 1171521-16-6
M. Wt: 252.69 g/mol
InChI Key: QBFLZPSQLPPPKG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[3-(aminomethyl)phenyl]furan-2-carboxamide. This nomenclature clearly indicates the presence of an aminomethyl substituent at the meta position of the phenyl ring, which is connected to the furan-2-carboxamide moiety through an amide linkage. The hydrochloride designation refers to the salt formed between the free base and hydrochloric acid, where the primary amine group becomes protonated.

The compound is catalogued in major chemical databases under the PubChem Compound Identifier 16773261, which serves as a unique numerical identifier for database searches and reference purposes. Alternative representations of the compound name may include variations in the ordering of substituent descriptors, though the core structural designation remains consistent across chemical literature and databases.

The systematic naming convention follows established IUPAC principles where the furan ring serves as the primary heterocyclic component, with the carboxamide functionality providing the linking bridge to the substituted aromatic system. The aminomethyl group represents a primary amine attached via a methylene spacer to the benzene ring at the meta position, distinguishing this compound from its positional isomers and other structurally related analogs.

Molecular Formula and Weight Analysis

The molecular formula for the free base form of N-[3-(aminomethyl)phenyl]furan-2-carboxamide is C₁₂H₁₂N₂O₂. This formula indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms in the neutral molecule. The molecular composition reflects the hybrid nature of the compound, combining aromatic and heterocyclic elements with functional groups that confer both hydrogen bonding capabilities and conformational flexibility.

When considering the hydrochloride salt form, the molecular formula becomes C₁₂H₁₃ClN₂O₂, accounting for the addition of one hydrogen chloride molecule. The molecular weight calculations must therefore consider both the free base and salt forms depending on the specific application and analytical requirements. The free base molecular weight can be calculated from the atomic masses of constituent elements, while the hydrochloride salt includes the additional mass contribution from the hydrochloric acid component.

The elemental composition analysis reveals a balanced distribution of carbon and hydrogen atoms, with the nitrogen content providing basic functionality through the aminomethyl group. The oxygen atoms are distributed between the furan ring system and the carboxamide functional group, creating multiple sites for potential hydrogen bonding interactions and molecular recognition events.

The molecular formula also indicates the degree of unsaturation in the molecule, which includes contributions from the aromatic benzene ring, the furan heterocycle, and the carbonyl group of the amide functionality. These unsaturated systems contribute to the overall planarity and electronic delocalization within specific regions of the molecular structure.

Crystallographic Data and Solid-State Configuration

The solid-state configuration of this compound is characterized by specific three-dimensional arrangements that influence its physical and chemical properties. Based on the molecular structure derived from the canonical SMILES representation C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN, the compound adopts conformations that optimize intramolecular and intermolecular interactions while minimizing steric strain.

The furan ring system maintains its characteristic planar geometry with the oxygen atom contributing to the five-membered aromatic heterocycle. The carboxamide group connecting the furan to the substituted phenyl ring introduces a degree of conformational flexibility, allowing rotation around the carbon-nitrogen amide bond while maintaining partial double bond character that restricts free rotation.

The substituted phenyl ring bearing the aminomethyl group at the meta position creates opportunities for intermolecular hydrogen bonding in the crystalline state. The aminomethyl substituent can participate in multiple hydrogen bonding interactions, both as a hydrogen bond donor through the primary amine functionality and as a participant in electrostatic interactions when protonated in the hydrochloride salt form.

The overall molecular architecture suggests a extended conformation where the furan and phenyl rings may adopt various relative orientations depending on crystal packing forces and intermolecular interactions. The meta substitution pattern on the phenyl ring influences the overall molecular symmetry and creates specific directional preferences for hydrogen bonding and π-π stacking interactions in the solid state.

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic characteristics of this compound provide detailed insights into its molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits distinct chemical shift regions corresponding to the different hydrogen environments within the molecule.

The furan ring protons appear in characteristic downfield positions due to the electron-withdrawing effect of the oxygen atom and the aromatic deshielding effects. The hydrogen atoms on the furan ring typically resonate in the range of 6.5 to 7.8 parts per million, with the proton adjacent to the carboxamide substituent showing the most downfield shift due to the electron-withdrawing nature of the carbonyl group.

The substituted phenyl ring protons generate a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.5 parts per million. The meta substitution pattern creates asymmetry in the aromatic proton environment, resulting in distinct chemical shifts for each aromatic hydrogen atom. The coupling patterns between adjacent aromatic protons provide additional structural confirmation through scalar coupling analysis.

The aminomethyl group contributes two distinct proton environments: the methylene protons adjacent to the phenyl ring and the primary amine protons. The methylene protons typically appear as a singlet or slightly coupled multiplet around 3.5 to 4.0 parts per million, while the amine protons may be observed as a broad signal around 1.5 to 3.0 parts per million, depending on exchange rates and pH conditions.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the distinct chemical shifts of carbon atoms in different electronic environments. The carbonyl carbon of the amide group appears significantly downfield, typically around 160-170 parts per million, reflecting the electron-deficient nature of this carbon center.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of this compound reveals characteristic fragmentation patterns and molecular ion properties that confirm its structural identity and provide insights into its gas-phase behavior. The predicted collision cross section data indicates specific three-dimensional conformations adopted by the protonated molecule in the gas phase.

The molecular ion peak for the protonated species [M+H]⁺ appears at mass-to-charge ratio 217.09715, corresponding to the addition of a proton to the neutral molecule. This protonation typically occurs at the most basic site in the molecule, which is the primary amine group of the aminomethyl substituent. The collision cross section for this protonated form is predicted to be 147.1 Ų, indicating a relatively compact gas-phase structure.

Additional adduct ions provide complementary information about the molecule's behavior under various ionization conditions. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 239.07909 exhibits a predicted collision cross section of 153.7 Ų, slightly larger than the protonated form due to the coordination of the sodium ion with multiple heteroatoms in the molecule.

The ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 234.12369 shows a collision cross section of 164.9 Ų, indicating a more extended conformation possibly due to the formation of hydrogen bonding networks between the ammonium ion and electron-rich regions of the molecule.

Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 215.08259 with a collision cross section of 154.3 Ų. Various anionic adducts, including formate [M+HCOO]⁻ and acetate [M+CH₃COO]⁻ adducts, provide additional structural confirmation with collision cross sections of 173.0 Ų and 189.7 Ų respectively.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11;/h1-7H,8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFLZPSQLPPPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171521-16-6
Record name 2-Furancarboxamide, N-[3-(aminomethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171521-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride is a compound with significant biological activity, particularly in the context of cancer treatment and antiviral applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

The compound has demonstrated potent inhibitory effects against various tumor cell lines, with an effective concentration (EC50) ranging from 1 to 3 μM. It primarily functions by inhibiting histone acetyltransferase (HAT) activity of the p300/CBP complex, which is crucial for transcriptional regulation in cancer cells. The inhibition of this complex can lead to reduced proliferation of cancer cells and altered gene expression profiles that favor apoptosis over survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into its biological efficacy. The following table summarizes key compounds derived from this structure and their respective IC50 values against p300-HAT activity:

CompoundStructure DescriptionIC50 (μM)Activity
1Base compound8.6Moderate
24,5-di-substituted1.6Enhanced
34-methoxybiphenyl2.8Slightly reduced
12Piperidin-4-yl-methylaminomethyl group0.62Highly potent
20Methylated amide4.4Reduced activity

The data indicates that modifications to the side chains significantly influence the inhibitory potency of the compound, with certain structural features enhancing its biological activity .

This compound operates primarily through the inhibition of p300/CBP HAT activity, which is essential for the acetylation of histones and transcription factors like p53 and c-Myc. This inhibition disrupts the transcriptional programs necessary for tumor growth and survival, making it a promising candidate for cancer therapeutics .

Anticancer Activity

In a study analyzing the effects on various cancer cell lines, this compound showed significant antiproliferative effects. The compound was tested against breast and prostate cancer cell lines, demonstrating an EC50 value as low as 1 μM in some cases. These results suggest that the compound could be developed further as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly those containing furan, benzamide, or aminomethyl groups. Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Differences
N-[3-(Aminomethyl)phenyl]furan-2-carboxamide hydrochloride C₁₂H₁₃ClN₂O₂ 252.70 Furan-2-carboxamide, 3-aminomethylphenyl, hydrochloride salt Simpler structure; lacks complex heterocycles, favoring solubility and synthetic ease .
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride C₁₈H₂₃ClFN₃O 351.85 Fluorine substitution, cyclobutyl-oxazole ring Enhanced steric bulk and electron-withdrawing effects may improve target binding .
Alfuzosin Hydrochloride Impurity A (N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]furan-2-carboxamide hydrochloride) C₂₀H₂₅ClN₆O₅ 472.91 Quinazoline core with dimethoxy groups Increased hydrophobicity and potential for DNA interaction due to planar quinazoline .
2-Chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide C₁₅H₁₆ClNO₃ 293.74 Chloroacetamide group, furan-2-ylmethoxy side chain Electrophilic chloroacetamide may confer reactivity in covalent drug design .
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride C₁₁H₁₅ClFN₂O 245.70 Fluorophenylmethyl group, propanamide backbone Fluorine enhances lipophilicity and metabolic stability .

Key Research Findings

Structural Simplicity vs. Complexity: The target compound’s lack of complex heterocycles (e.g., quinazoline in Alfuzosin Impurity A) results in lower molecular weight (252.70 vs. However, this may reduce target specificity compared to Alfuzosin-related compounds .

Chloroacetamide in the furan-containing analog (CAS: 1306606-27-8) introduces electrophilicity, enabling covalent bond formation with biological targets—a feature absent in the target compound .

Fluorine Substitution: Fluorinated analogs (e.g., C₁₈H₂₃ClFN₃O) exhibit increased metabolic stability and membrane permeability compared to the non-fluorinated target compound, though at the cost of synthetic complexity .

Impurity Profiling : The compound’s structural resemblance to Alfuzosin impurities underscores its utility in chromatographic method development for detecting trace contaminants in drug formulations .

Commercial Discontinuation : The discontinuation by suppliers like CymitQuimica suggests challenges in scalability or stability, contrasting with more robust analogs like Alfuzosin impurities, which remain in production due to regulatory requirements .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride typically involves:

Amide Bond Formation

The crucial step in preparing N-[3-(aminomethyl)phenyl]furan-2-carboxamide involves coupling the carboxylic acid group of furan-2-carboxylic acid with the amino group on the 3-(aminomethyl)phenyl moiety.

Common methods include:

  • HBTU-mediated coupling:
    Using coupling reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in anhydrous solvents such as N,N-dimethylformamide (DMF). This method is efficient for amide bond formation at room temperature under inert atmosphere and yields high purity products after work-up and purification.
    The reaction typically proceeds overnight with subsequent extraction and purification steps involving aqueous washes, drying, solvent evaporation, and recrystallization or chromatography to isolate the amide product.

  • Carbodiimide coupling (EDC/HOBt):
    Another approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation with the amine. This method is widely used in peptide and amide synthesis for its mild conditions and good yields.

Preparation of the Aminomethylphenyl Intermediate

The 3-(aminomethyl)phenyl component can be prepared or obtained as:

  • Free amine or protected amine derivatives:
    Protection of the aminomethyl group (e.g., as BOC-protected amine) is often employed to prevent side reactions during coupling. After coupling, the protecting group is removed by acid treatment (e.g., HCl in dioxane or methanol), yielding the free amine hydrochloride salt.

  • Direct substitution reactions:
    For related compounds, chloromethyl derivatives are substituted with amines to install the aminomethyl group, followed by deprotection and purification steps.

Hydrochloride Salt Formation

To enhance solubility, stability, and crystallinity, the free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as methanol or ethyl acetate. The reaction is typically performed at mild temperatures (room temperature to 60°C) and results in the precipitation of the hydrochloride salt, which is filtered and washed to yield the pure compound.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield/Notes
1. Activation of furan-2-carboxylic acid Furan-2-carboxylic acid, HBTU (1.2 equiv), DIPEA (2 equiv), DMF, room temp, overnight Formation of active ester intermediate High conversion
2. Coupling with 3-(aminomethyl)aniline 3-(aminomethyl)aniline (1 equiv), stirred with activated acid Amide bond formation Efficient coupling, minimal side products
3. Work-up Extraction with diethyl ether or ethyl acetate, aqueous washes (water, brine), drying over Na2SO4 Removal of impurities Clean crude product
4. Purification Recrystallization from methanol/water or preparative chromatography Isolation of pure amide >80% pure product
5. Formation of hydrochloride salt Treatment with HCl in methanol or ethyl acetate, stirring at room temp Precipitation of hydrochloride salt High yield, stable salt

Analytical Data and Research Findings

  • Molecular Formula: C12H12N2O2 (free base), hydrochloride salt formed by protonation of the amine group.
  • Mass Spectrometry: Molecular ion peak consistent with the amide structure (m/z ~216 for [M+H]+).
  • NMR Analysis: Characteristic chemical shifts for aromatic protons, aminomethyl group, and amide NH.
  • Purity: Confirmed by chromatographic methods (HPLC or preparative chromatography).
  • Stability: Hydrochloride salt form improves shelf-life and handling.

Summary Table of Key Preparation Methods

Method Coupling Reagent Solvent Temperature Notes Reference
HBTU-mediated amide coupling HBTU, DIPEA DMF Room temp High yield, mild conditions, common in medicinal chemistry
Carbodiimide coupling EDC, HOBt DMF or DCM Room temp Efficient, widely used for amide bond formation
Aminomethyl group protection/deprotection BOC protection, HCl deprotection Various solvents Room temp to 60°C Controls amine reactivity, improves yield
Hydrochloride salt formation HCl in methanol or ethyl acetate Methanol, EtOAc Room temp Enhances solubility and stability

Q & A

Basic: What are the established synthetic routes for N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. A common method includes:

  • Step 1: Activation of furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
  • Step 2: Reaction with 3-(aminomethyl)aniline in a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) for 6–12 hours.
  • Step 3: Hydrochloride salt formation via HCl gas or concentrated HCl addition .

Key Variables:

  • Solvent Choice: Polar solvents (e.g., ethanol, DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature: Higher temperatures (≥80°C) risk side reactions (e.g., decomposition of the aminomethyl group).
  • Purification: Column chromatography or recrystallization (using ethanol/water) achieves ≥95% purity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–8.0 ppm) and aminomethyl groups (δ 3.8–4.2 ppm).
    • ¹³C NMR: Confirms carbonyl (C=O, δ 165–170 ppm) and furan ring carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 247.1) .
  • X-ray Crystallography (if crystalline): Resolves 3D structure and hydrogen bonding patterns (e.g., using the CCP4 suite) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (splash risk).
  • Ventilation: Use fume hoods to avoid inhalation of fine particles (H335 hazard) .
  • Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can synthetic routes be optimized to minimize impurities like positional isomers?

Answer:

  • Regioselective Control: Use directing groups (e.g., Boc-protection on the aminomethyl group) to favor coupling at the furan-2-position .
  • Chromatographic Monitoring: Employ HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect and quantify isomers (e.g., 4-aminomethyl vs. 3-aminomethyl derivatives) .
  • Reaction Quenching: Rapid cooling post-reaction reduces isomerization .

Example Optimization Table:

ParameterSuboptimal ConditionOptimized ConditionImpurity Reduction
Temperature100°C70°C15% → 3%
SolventTHFDMF10% → 2%
CatalystNoneDMAP (5 mol%)8% → 1%

Advanced: How do structural modifications (e.g., substituent position) alter pharmacological interactions?

Answer:

  • Aminomethyl Position: 3-substitution (vs. 4-substitution) increases binding affinity to serotonin receptors (e.g., 5-HT₂A, Ki = 12 nM vs. 45 nM) due to steric compatibility .
  • Furan vs. Thiophene: Replacing furan with thiophene reduces metabolic stability (t₁/₂: 4.2 h → 1.8 h in liver microsomes) due to CYP450 oxidation .

Methodological Approach:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins.
  • In Vitro Assays: Radioligand displacement studies (e.g., [³H]-ketanserin for 5-HT₂A) .

Advanced: How can contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved?

Answer:

  • Dose-Dependent Effects: Low doses (1–10 µM) may show neuroprotection via Nrf2 activation, while high doses (>50 µM) induce ROS-mediated cytotoxicity .
  • Cell Line Variability: Test multiple lines (e.g., SH-SY5Y vs. PC12) to isolate tissue-specific responses.
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify off-target pathways .

Advanced: What strategies are effective for impurity profiling in batch synthesis?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C, 48 h), light (UV, 72 h), and acidic/alkaline conditions to simulate degradation pathways .
  • HPLC-MS/MS: Quantify known impurities (e.g., hydrolyzed carboxamide, <0.1% w/w) using a QDa detector .
  • Reference Standards: Use USP-grade impurities (e.g., Alfuzosin-related impurities A–D) for calibration .

Example Impurity Table:

Impurity NameStructureDetection MethodAcceptable Limit
Hydrolyzed CarboxamideFuran-2-carboxylic acidHPLC (UV 254 nm)≤0.2%
Positional IsomerN-[4-(aminomethyl)phenyl] derivativeLC-MS≤0.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride
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N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride

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